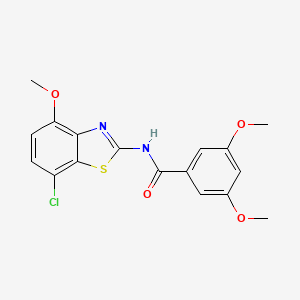

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole derivatives, such as the one you mentioned, are often studied for their potential biological activities . They are part of a larger class of organic compounds known as heterocycles, which contain a ring structure made up of at least two different elements. Thiazoles specifically contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Substituents on the thiazole ring can greatly affect the biological outcomes of the compound .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place. Some thiazole derivatives have been found to exhibit anti-inflammatory properties .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the specific compound. Some general properties of thiazoles include a planar ring structure and the ability to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .科学的研究の応用

Molecular Structure Analysis

- Molecular Structure Determination : The molecular structure of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has been determined using single crystal X-ray diffraction and DFT calculations. These studies assess the influence of intermolecular interactions on molecular geometry, crucial for understanding the properties of such compounds (Karabulut et al., 2014).

Pharmacological Evaluation

- Anticonvulsant Activity : Derivatives of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide have been evaluated for their potential as anticonvulsant agents. The structural features essential for binding to benzodiazepine receptors and the anticonvulsant pharmacophore have been identified in these compounds (Faizi et al., 2017).

Antimicrobial Screening

- Antibacterial and Antifungal Activities : Compounds incorporating thiazole rings have been synthesized and tested for their antibacterial and antifungal activities. Such studies are crucial in developing new therapeutic interventions against microbial diseases (Desai et al., 2013).

Chemical Synthesis

- Chemical Synthesis and Modification : Research on the synthesis of related compounds, such as various benzamide derivatives, provides insights into the chemical properties and potential applications of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide. These studies involve the development of new synthesis methods and the exploration of chemical reactions (Xiong et al., 2018).

作用機序

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .

Mode of Action

Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers . By inhibiting this process, these compounds can potentially disrupt bacterial communication and coordination, thereby mitigating their pathogenic effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the lasb system, a key component of the quorum sensing pathway in pseudomonas aeruginosa . This inhibition can disrupt the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of bacteria without affecting their viability . They have also shown promising quorum-sensing inhibitory activity, which can lead to the disruption of bacterial communication and coordination .

将来の方向性

特性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-22-10-6-9(7-11(8-10)23-2)16(21)20-17-19-14-13(24-3)5-4-12(18)15(14)25-17/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXZPVJBABKNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2583981.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)

![3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2583985.png)

![2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2583990.png)

![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI)](/img/structure/B2583993.png)

![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)